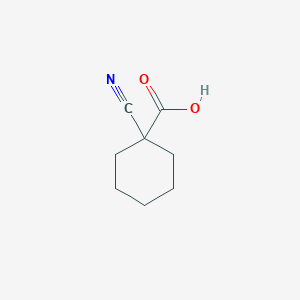
1-(Bromomethyl)-2-chloro-4-iodobenzene
Overview
Description
Synthesis Analysis
The synthesis of halogenated benzene derivatives often involves halogenation reactions, as seen in the synthesis of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene, which was prepared by treating a chloromercurio compound with methylmagnesium chloride . Similarly, the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene through nitration in water demonstrates a method for introducing additional functional groups onto a halogenated benzene ring . The synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene via diazotization and bromination of 3,4-dimethylbenzenamine shows the use of radical bromination to introduce bromomethyl groups .
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives can be influenced by the type and position of halogen substituents. For instance, the structures of 4-halotriaroylbenzenes are dominated by C-X...O=C interactions, with type-II I...I interactions being important in the 4-iodo derivative . X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes reveal interactions such as C-H...Br, C-Br...Br, and C-Br...π, which contribute to the packing motifs in the crystal lattice .
Chemical Reactions Analysis
The reactivity of halogenated benzene derivatives can vary depending on the substituents and reaction conditions. For example, the oxidation of bromo-substituted polymethylbenzenes leads to the formation of bromobenzyl alcohols, with the reaction involving intermediate formation of haloarene radical cations . The solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene show different reactivities towards the formation of propellane derivatives, which can be attributed to the conformation of the bromomethyl groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives are closely related to their molecular structures. The solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene exhibit different crystal structures and conformations, which affect their solubility and reactivity . The comparison of 1,4-bis(halomethyl)benzenes as monomers for polymer synthesis indicates that the bis(bromomethyl) monomer provides higher yields and molecular weights with narrower polydispersities than the bis(chloromethyl) monomer, highlighting the impact of halogen atoms on the properties of the resulting polymers .
Scientific Research Applications
-
Synthesis and Characterisation of Bromopyrene Derivatives
- Field : Organic Chemistry
- Application : Bromopyrene derivatives are significant in synthetic chemistry, materials science, and environmental studies . The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility .
- Method : The synthesis of mono-, di-, tri-, and tetrabromopyrene isomers at non-K positions (1-, 3-, 6-, 8-) and nodal positions (2-, 7-) is systematically explored .
- Results : By elucidating efficient synthetic methodologies and reaction conditions, this research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives .
-
Synthesis of Poly (styrene-b-methyl methacrylate) Block Copolymers
- Field : Polymer Chemistry
- Application : Synthesis of block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization .
- Method : 4-bromomethyl benzoyl chloride was obtained using 4-methylbenzoyl chloride and N-bromosuccinimide .
- Results : The study resulted in the successful synthesis of poly (styrene-b-methyl methacrylate) block copolymers .
-
Bromothymol Blue as a pH Indicator
- Field : Analytical Chemistry
- Application : Bromothymol blue is a pH indicator mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .
- Method : It is typically sold in solid form as the sodium salt of the acid indicator .
- Results : Bromothymol blue acts as a weak acid in a solution. It can thus be in protonated or deprotonated form, appearing yellow or blue, respectively. It is bright aquamarine by itself, and greenish-blue in a neutral solution .
-
Synthesis of Benzyl Groups
- Field : Organic Chemistry
- Application : Benzyl bromide is used in organic synthesis for the introduction of the benzyl groups when the less expensive benzyl chloride is insufficiently reactive .
- Method : Benzylations are often achieved in the presence of catalytic amounts of sodium iodide, which generates the more reactive benzyl iodide in situ .
- Results : The study resulted in the successful synthesis of benzyl groups .
-
Continuous Photochemical Benzylic Bromination
- Field : Organic Chemistry
- Application : This study reports the detailed development of photochemical benzylic brominations using a NaBrO3/HBr bromine generator in continuous flow mode .
- Method : The bromine generator enables highly efficient mass utilization by HBr recycling, coupled with fast interphase transfer within a microstructured photochemical reactor (405 nm LEDs) .
- Results : The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 s . The organic solvent-free preparation of two pharmaceutically relevant building blocks was demonstrated with outstanding mass efficiency .
-
Synthesis of Hypercrosslinked Porous Polymer Materials
- Field : Materials Science
- Application : Hypercrosslinked porous polymer materials are used in various applications due to their high surface area .
- Method : The synthesis of these materials often involves the use of bromomethyl compounds as crosslinking agents .
- Results : The use of bromomethyl compounds in the synthesis of these materials can lead to a more regular microporous structure .
properties
IUPAC Name |
1-(bromomethyl)-2-chloro-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClI/c8-4-5-1-2-6(10)3-7(5)9/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXRFLQNCSQPDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-2-chloro-4-iodobenzene | |
CAS RN |
135049-84-2 | |
| Record name | 1-(bromomethyl)-2-chloro-4-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

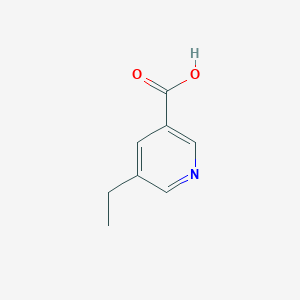

![4-Bromo-2-[(ethylamino)methyl]phenol](/img/structure/B1291511.png)

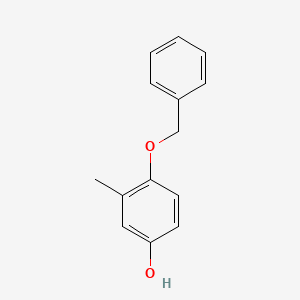

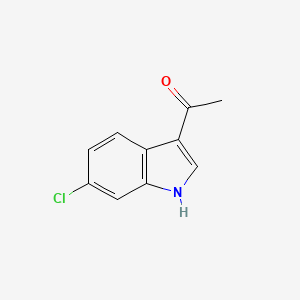


![1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B1291528.png)
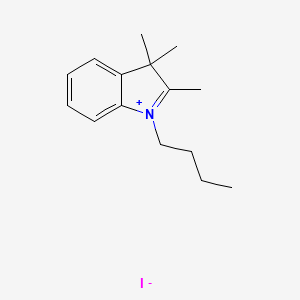
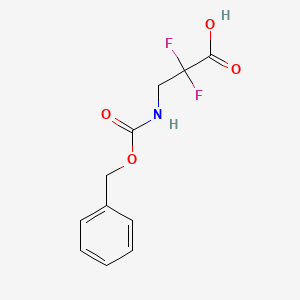
![6-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1291534.png)
